3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13F2NO |
|---|---|
Molecular Weight |
177.19 g/mol |
IUPAC Name |
3,3-difluoro-1-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)4-7(12-6-8)2-1-3-11-5-7/h11H,1-6H2 |
InChI Key |
BUSJWJXZLWRPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CO2)(F)F)CNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Difluoro 1 Oxa 7 Azaspiro 4.5 Decane and Its Analogues
Historical Development of Spirocyclic Synthesis Relevant to 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane
The synthesis of spirocycles, molecules containing two rings connected by a single shared atom, has long been a challenge for organic chemists. nih.gov Early methods often involved multi-step, low-yielding reactions. However, the unique three-dimensional structures and their presence in numerous natural products have driven the development of more efficient synthetic routes. nih.gov
The "escape from flatland" concept, introduced in 2009, spurred greater interest in F(sp3)-rich molecules like spirocycles for their potential in drug discovery. nih.gov Research has shown that saturated spirocycles exhibit improved physicochemical properties compared to their monocyclic counterparts. nih.gov
Key historical developments that paved the way for the synthesis of complex spirocycles like the 1-oxa-7-azaspiro[4.5]decane core include:
Iodocyclization: This method, used as early as 1985, provided a pathway to oxa-spirocycles. nih.gov
Grubbs-Metathesis: In 2011, this reaction was employed to create oxa-spiropiperidines with reduced lipophilicity. nih.gov
Gold-Catalyzed Oxidative Cyclization: This technique, developed in 2013, enabled the synthesis of oxa-spirocyclic amines from propargyl alcohols. nih.gov
These foundational methods laid the groundwork for the more sophisticated strategies used today to construct complex spirocyclic systems.
Modern Approaches for the Construction of the 1-Oxa-7-azaspiro[4.5]decane Core
Modern synthetic strategies for building the 1-oxa-7-azaspiro[4.5]decane scaffold focus on efficiency and stereocontrol. A variety of approaches have been developed, including:
Intramolecular Cycloadditions: Asymmetric synthesis of 1-azaspiro[4.5]decanes can be achieved through the intramolecular dipolar cycloaddition of nitrones.
Multi-component Reactions: A highly diastereoselective interrupted Ugi reaction has been used to construct structurally complex and stereochemically rich spiroindolines. researchgate.net
Metal-Catalyzed Cyclizations: Cobalt-catalyzed three-component reactions and rhodium-catalyzed cyclizations of unsaturated alkoxyamines offer efficient routes to oxa-spirocyclic compounds. nih.govresearchgate.net
Oxidative Cyclization: A metal-catalyzed oxidative cyclization of amides has been developed to produce 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov
One notable modern approach involves the condensation of 4-hydroxyphenol with glycolic or lactic acid, followed by a metal-catalyzed oxidative cyclization to form the spirocyclic core. nih.gov
Stereoselective Synthesis of this compound Enantiomers
Achieving stereoselectivity—the ability to produce a single enantiomer (a non-superimposable mirror image) of a chiral molecule—is a critical aspect of modern drug discovery. For this compound, stereoselective synthesis is crucial for isolating the desired biologically active form.
Complementary stereoselective syntheses have been developed for related spirocyclic systems, such as the C3 epimers of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane. nih.gov These methods often rely on a common intermediate, with the stereocenter introduced through techniques like:
Hydrogenation of a dihydrofuran. nih.gov
Stereo- and regioselective alkene hydroarylation. nih.gov
While specific details on the stereoselective synthesis of this compound enantiomers are not widely published, the principles established for analogous compounds provide a clear pathway for achieving this goal.
Strategies for Geminal Difluorination within Spirocyclic Systems
The introduction of a geminal difluoro group (two fluorine atoms on the same carbon) can significantly alter a molecule's properties, including its metabolic stability and binding affinity. cas.cn Several methods for geminal difluorination have been developed, which can be broadly categorized as:
Nucleophilic Fluorination: This approach involves the use of fluoride-releasing reagents to displace leaving groups. nih.gov
Electrophilic Fluorination: Reagents like Selectfluor are used to deliver a fluorine cation to an electron-rich center. cas.cn
Radical-Based Protocols: These methods utilize carbon-centered radicals for C-H fluorination. cas.cn
Photocatalytic strategies using visible light have emerged as a powerful tool for the mono- and difluorination of benzylic C-H bonds. cas.cn The choice of fluorination strategy depends on the specific substrate and the desired regioselectivity.
Total Synthesis of this compound and Key Intermediates
The total synthesis of this compound involves a multi-step process that combines the construction of the spirocyclic core with the introduction of the geminal difluoro group. While a detailed, step-by-step synthesis is not publicly available, it likely involves the following key transformations:
Formation of a suitable precursor: This could involve the synthesis of a ketone-containing intermediate that is a precursor to the spirocycle.
Spirocyclization: The formation of the 1-oxa-7-azaspiro[4.5]decane core using one of the modern methods described in section 2.2.
Geminal Difluorination: The introduction of the two fluorine atoms at the C3 position, likely through a late-stage fluorination strategy.
Key intermediates in this process would include functionalized piperidines and tetrahydrofurans, which are then coupled to form the spirocyclic system.
Development of Scalable and Sustainable Synthetic Protocols
For a compound to be viable for large-scale production, its synthesis must be scalable and sustainable. This means using cost-effective starting materials, minimizing waste, and employing safe and efficient reaction conditions.
Recent advances in flow chemistry and catalysis are paving the way for more sustainable synthetic protocols. For example, the development of practical, scalable methods for the selective introduction of trifluoromethyl groups has been a major focus in the field. researchgate.net
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, with a focus on:
Atom economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of renewable feedstocks: Sourcing starting materials from renewable sources.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.
Chemo- and Regioselectivity in the Functionalization of the Spirocyclic Scaffold
The 1-oxa-7-azaspiro[4.5]decane scaffold presents multiple sites for functionalization. Achieving chemo- and regioselectivity—the ability to selectively modify one functional group or position over another—is crucial for synthesizing specific analogs with desired properties.
The reactivity of the scaffold is influenced by the interplay of steric and electronic effects. For example, in radical-based C-H fluorination, the least substituted sites are generally favored. cas.cn
The nitrogen atom in the piperidine (B6355638) ring can be functionalized through various reactions, such as alkylation or acylation, to introduce diverse substituents. The tetrahydrofuran (B95107) ring can also be modified, although this is often more challenging. The careful choice of reagents and reaction conditions is essential to control the outcome of these functionalization reactions.
Conformational Analysis and Stereochemical Considerations
Intrinsic Conformational Landscape of the 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane System
The conformational preferences of this compound are dictated by the inherent geometries of its constituent five-membered oxolane and six-membered piperidine (B6355638) rings, which are joined at a single spiro-carbon atom.
The five-membered oxolane ring is not planar and typically adopts a puckered conformation to alleviate torsional strain. The two most common conformations are the "envelope" (or "twist") and "half-chair" forms, which rapidly interconvert. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. In the half-chair, three atoms are coplanar, with the other two displaced on opposite sides of the plane.
The six-membered piperidine ring, similar to cyclohexane, predominantly exists in a "chair" conformation, which minimizes both angular and torsional strain. It can also adopt higher-energy "boat" and "twist-boat" conformations. In the chair conformation of the piperidine ring within this spirocycle, the nitrogen atom can have its lone pair of electrons oriented in either an axial or equatorial position, leading to different conformational isomers. The relative stability of these isomers is influenced by the steric and electronic environment.
Influence of Geminal Difluorination on Ring Conformation and Rigidity
The introduction of a geminal difluoro (CF2) group at the 3-position of the oxolane ring has a profound impact on the conformational behavior and rigidity of the entire spirocyclic system. rsc.org Fluorine is a small, highly electronegative atom, and the C-F bond is highly polarized. These electronic effects, along with steric considerations, alter the preferred geometry of the ring.
The Thorpe-Ingold effect, or gem-disubstitution effect, suggests that the presence of two substituents on the same carbon atom can decrease the bond angle between them and favor conformations that bring the substituents closer together, thereby influencing ring closure and conformation. rsc.org In the case of the this compound, the CF2 group is expected to influence the puckering of the oxolane ring. The strong C-F bonds and the electronegativity of the fluorine atoms can lead to a more rigid and defined conformation of the five-membered ring compared to its non-fluorinated counterpart.
Furthermore, the gem-difluoro group can influence the conformational equilibrium of the adjacent piperidine ring through steric and electronic interactions. While direct through-bond effects are limited by the spiro junction, through-space interactions can occur. The presence of the CF2 group can alter the energy landscape of the piperidine ring's chair-chair interconversion, potentially favoring one conformer over another. Studies on fluorinated piperidines have shown that fluorine substitution can significantly alter their conformational behavior, often favoring an axial orientation of the fluorine atom due to hyperconjugative and electrostatic interactions. d-nb.inforesearchgate.netnih.gov While the fluorine atoms in this compound are on the oxolane ring, their electronic influence can be transmitted through space to affect the piperidine ring's conformation.
| Feature | Influence of Geminal Difluorination |
| Oxolane Ring Conformation | Increased rigidity, preference for specific puckered forms. |
| Piperidine Ring Conformation | Potential shift in chair-chair equilibrium due to through-space electronic interactions. |
| Overall Molecular Rigidity | Increased due to the conformational constraints imposed by the CF2 group. |
| Electronic Properties | Altered dipole moment and electrostatic potential of the molecule. |
Stereochemical Aspects of Spirocyclic Junctions in the Context of this compound
The spiro-carbon atom in this compound is a chiral center, meaning the molecule is chiral and can exist as a pair of enantiomers (non-superimposable mirror images). yale.eduyale.edu This chirality arises from the specific three-dimensional arrangement of the two rings around the central spiro atom. The designation of the absolute configuration at this stereocenter is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
The presence of additional stereocenters in either of the rings would lead to the possibility of diastereomers. For instance, if a substituent were present on the piperidine ring, multiple diastereomeric forms of the molecule could exist, each with its own unique set of physical and chemical properties.
The relative stereochemistry between the spiro center and any other stereocenters in the molecule is fixed within a given diastereomer but differs between diastereomers. The conformational preferences of the rings can be influenced by the stereochemical configuration at the spiro junction and vice versa. For example, the orientation of substituents on the piperidine ring may be influenced by the spatial arrangement of the oxolane ring. The study of spiro[4.5]decane systems has been a subject of interest in stereochemical research. nih.govacs.org
Advanced Spectroscopic Techniques for Elucidating Stereochemistry and Conformation
Determining the precise three-dimensional structure of this compound requires the application of advanced spectroscopic and analytical techniques. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.
¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. Coupling constants (J-values) between adjacent protons can give insights into dihedral angles and, consequently, the conformation of the rings.
¹³C NMR: Carbon NMR helps in identifying the number of unique carbon atoms and their chemical environments.
¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds. youtube.comnih.govspectralservice.de The chemical shift of the fluorine atoms can provide information about their local electronic environment, and coupling between fluorine and nearby protons (¹H-¹⁹F coupling) can further aid in conformational assignment. rsc.org The high sensitivity and natural abundance of the ¹⁹F nucleus make it an excellent probe for structural studies. spectralservice.de
X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation and absolute stereochemistry of a molecule. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. researchgate.netlibretexts.org This method is considered the gold standard for structural elucidation, provided that suitable crystals can be grown. acs.org
Computational Chemistry: Molecular mechanics and quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule and predict the relative energies of different conformers. spirochem.comspirochem.com These computational methods can provide valuable insights into the conformational landscape and help in the interpretation of experimental data from NMR and other techniques. nih.gov
| Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity, dihedral angles (conformation). |
| ¹³C NMR | Number and type of carbon environments. |
| ¹⁹F NMR | Fluorine environment, conformation through coupling constants. sigmaaldrich.com |
| X-ray Crystallography | Precise solid-state 3D structure, absolute stereochemistry. sigmaaldrich.com |
| Computational Chemistry | Theoretical conformer energies, geometries, and populations. spirochem.com |
Advanced Computational Studies and Molecular Modeling
Quantum Chemical Investigations of Electronic Properties and Reactivity of 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane
Future quantum chemical studies, likely employing Density Functional Theory (DFT), could elucidate the electronic structure of this compound. Such investigations would be crucial for understanding its reactivity and intrinsic properties. For instance, DFT calculations have been successfully used to rationalize the stereochemical outcomes of reactions involving other azaspiro[4.5]decane systems. nih.gov Similar approaches could predict key electronic descriptors for the title compound, as shown in the hypothetical data table below.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to the ability to donate electrons (reactivity towards electrophiles). |
| LUMO Energy | - | Relates to the ability to accept electrons (reactivity towards nucleophiles). |
| HOMO-LUMO Gap | - | Indicator of chemical stability and reactivity. |
| Dipole Moment | - | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | - | Provides insight into the charge distribution and potential sites for electrostatic interactions. |
Note: The values in this table are hypothetical and await experimental or computational verification.
Molecular Dynamics Simulations to Explore Conformational Flexibility and Ligand-Target Interactions
Molecular dynamics (MD) simulations would be invaluable for exploring the conformational landscape of this compound. The spirocyclic nature of the compound restricts its flexibility, but the piperidine (B6355638) and oxolane rings can still adopt various conformations. Understanding these conformational preferences is critical, as they dictate how the molecule can interact with a biological target. A recent study on 1,3-difluorinated alkanes highlighted the profound impact of fluorine substitution on conformational profiles, a phenomenon that would be pertinent to this spirocyclic system. semanticscholar.org
Should a biological target for this compound be identified, MD simulations could model the dynamic process of ligand-target binding, providing insights into the stability of the complex and the key interacting residues.
De Novo Design Principles and Virtual Screening Applications Leveraging the Spirocyclic Scaffold
The rigid this compound scaffold is an excellent starting point for de novo drug design and virtual screening campaigns. Computational methods could be used to virtually build upon this core structure, adding different functional groups to optimize interactions with a specific target. The unique three-dimensional shape of the spirocycle allows for the exploration of chemical space that is often inaccessible to more planar molecules.
Computational Predictions of Pharmacokinetic Properties of this compound Derivatives
In silico tools are now routinely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For derivatives of this compound, these computational models could forecast parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolic breakdown. The gem-difluoro group is often introduced to block metabolic oxidation, and computational predictions could quantify this effect. Theoretical studies on similar spirocyclic systems have shown favorable ADMET profiles, suggesting that this scaffold is a promising foundation for drug development. nih.gov
Table 2: Hypothetical Predicted ADMET Properties for this compound Derivatives
| ADMET Property | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption | - | Potential for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | - | Suitability for targeting the central nervous system. |
| Cytochrome P450 Inhibition | - | Risk of drug-drug interactions. |
| hERG Inhibition | - | Potential for cardiotoxicity. |
| Ames Mutagenicity | - | Potential to cause genetic mutations. |
Note: The outcomes in this table are hypothetical and would require validation through specific in silico modeling.
Ligand-Based and Structure-Based Drug Design Methodologies
In the absence of a known biological target, ligand-based drug design could be employed. This would involve comparing the 3D shape and electrostatic properties of this compound with those of known active molecules to infer a potential biological activity.
If a biological target is identified and its 3D structure is known, structure-based drug design would be a powerful approach. Docking studies could predict the binding mode and affinity of this compound within the target's active site. This information would guide the rational design of more potent and selective derivatives. Molecular docking has been effectively used to study the binding of other 1-oxa-azaspiro[4.5]decane derivatives to their targets. nih.gov
Medicinal Chemistry Applications and Structure Activity Relationship Sar
3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane as a Privileged Scaffold in Medicinal Chemistry
The this compound moiety is considered a privileged scaffold in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity. tandfonline.comrsc.org Spirocycles, by their nature, project functional groups into well-defined vectors in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible or planar structures. tandfonline.comrsc.org The incorporation of a spirocyclic framework can also improve physicochemical properties such as solubility and metabolic stability, which are critical for developing successful drug candidates. rsc.org
The "escape from flatland" is a concept in medicinal chemistry that advocates for the use of more three-dimensional, sp³-rich scaffolds to improve the clinical success rate of drug candidates. The this compound scaffold is an excellent example of this concept in practice. Its rigid structure helps to reduce the entropic penalty upon binding to a target protein, and the presence of the difluoro moiety introduces unique electronic properties that can be exploited for modulating biological activity. digitellinc.com
Strategies for Chemical Diversification and Scaffold Decoration
The this compound scaffold offers several avenues for chemical diversification, allowing for the generation of libraries of compounds for biological screening. A primary point of diversification is the nitrogen atom of the piperidine (B6355638) ring. This secondary amine can be readily functionalized through a variety of well-established chemical reactions, including:
N-acylation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide range of amide and sulfonamide functionalities.
N-alkylation: Introduction of alkyl, aryl, or heteroaryl groups via reductive amination or direct alkylation.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate substituted ureas and thioureas.
These modifications allow for the systematic exploration of the chemical space around the scaffold, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. Further diversification can be achieved by introducing substituents onto the piperidine ring itself, although this often requires the synthesis of the scaffold from a pre-functionalized piperidone derivative.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Impact of Substituents on Receptor Binding Affinity and Selectivity
While specific structure-activity relationship (SAR) data for this compound derivatives are not extensively published in publicly available literature, general principles of SAR for related azaspirocyclic compounds can be applied. The nature of the substituent on the piperidine nitrogen is typically a key determinant of biological activity. For many G protein-coupled receptor (GPCR) and ion channel targets, an aromatic or heteroaromatic group attached via an appropriate linker is often required for high-affinity binding.
The following table provides an illustrative example of how substituents on a hypothetical series of this compound derivatives might influence receptor binding affinity.
| Substituent on Piperidine Nitrogen | Illustrative Receptor Binding Affinity (Ki, nM) | Rationale for Activity |
| Hydrogen | > 1000 | Unsubstituted amine may lack specific interactions required for high affinity. |
| Methyl | 500 | Small alkyl group may provide some steric bulk but lacks key binding interactions. |
| Benzyl | 150 | Introduction of an aromatic ring can lead to beneficial pi-stacking or hydrophobic interactions. |
| 4-Fluorobenzyl | 80 | Electron-withdrawing fluorine may modulate the electronics of the aromatic ring and improve binding. |
| (4-Pyridyl)methyl | 50 | The pyridine (B92270) nitrogen may act as a hydrogen bond acceptor, enhancing affinity. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles for related scaffolds.
Studies on fluorinated dioxadrol (B1208953) analogues have shown that the stereochemistry of the fluorine substituent on the piperidine ring can be crucial for NMDA receptor affinity, with an axial orientation leading to higher potency. nih.gov This highlights the importance of the three-dimensional arrangement of substituents on the spirocyclic scaffold.
Role of the Difluoro Moiety in Modulating Biological Activity and Metabolic Stability
The gem-difluoro group at the 3-position of the oxetane (B1205548) ring plays a crucial role in modulating the properties of the scaffold. digitellinc.com The two fluorine atoms are strong electron-withdrawing groups, which can influence the pKa of the nearby piperidine nitrogen, thereby affecting its ionization state at physiological pH and its potential to form ionic interactions with a target protein.
From a metabolic stability standpoint, the difluoro group is highly advantageous. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes. azolifesciences.com This can block a potential site of metabolism, leading to a longer half-life and improved oral bioavailability of the drug candidate. azolifesciences.comsciencedaily.com The introduction of fluorine can also modulate lipophilicity, which is a key parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. azolifesciences.comsciencedaily.com
Applications in Fragment-Based Drug Discovery (FBDD)
The this compound scaffold is an excellent candidate for use in fragment-based drug discovery (FBDD). nih.gov FBDD involves screening small, low molecular weight compounds (fragments) for weak binding to a biological target. acs.orgspirochem.com Hits from this initial screen are then optimized and grown into more potent lead compounds.
The rigid, three-dimensional nature of the this compound core makes it an ideal starting point for fragment elaboration. acs.org The piperidine nitrogen provides a convenient vector for chemical modification, allowing for the systematic exploration of the binding pocket of a target protein. The unique shape and electronic properties of the difluoro-oxetane portion can also contribute to binding and provide a novel chemical space to explore.
Bioisosteric Replacement Strategies Utilizing the this compound Core
The this compound scaffold can be used as a bioisosteric replacement for other chemical groups in a drug molecule. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The rigid nature of this spirocycle can be used to replace more flexible linkers in a molecule, thereby pre-organizing the pharmacophoric groups in a bioactive conformation and improving binding affinity.
Furthermore, the difluorooxetane moiety itself can be considered a bioisostere for other functional groups. digitellinc.comnih.gov For example, it can replace a carbonyl group, offering a different steric and electronic profile while potentially improving metabolic stability. The use of spirocyclic scaffolds like 1-azaspiro[3.3]heptane as a bioisostere for piperidine has been successfully demonstrated, leading to new analogues of existing drugs with improved properties. nih.gov Similarly, the this compound core offers a unique and valuable tool for bioisosteric replacement strategies in modern drug design.
Design of Targeted Libraries Based on the this compound Scaffold
The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The this compound scaffold represents a compelling starting point for the design of targeted compound libraries. Its rigid spirocyclic core, combined with the conformational restrictions and electronic effects imparted by the gem-difluoro group, offers a unique three-dimensional framework for exploring chemical space and developing novel therapeutic agents.
The design of targeted libraries based on this scaffold involves a systematic approach to introduce chemical diversity at specific vectors, primarily on the piperidine nitrogen and potentially at other positions of the spirocyclic system. The goal is to generate a collection of molecules with a high probability of interacting with a specific biological target or family of targets. This process is guided by structure-activity relationship (SAR) data from related compounds and computational modeling.
Rationale for Library Design
The design of a targeted library around the this compound core is predicated on several key medicinal chemistry principles:
Scaffold Rigidity and 3D-Shape: The spirocyclic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein. The defined three-dimensional arrangement of substituents allows for a more precise probing of binding pockets.
Vectors for Diversification: The secondary amine in the piperidine ring provides a convenient and synthetically accessible point for diversification. A wide array of substituents can be introduced via reactions such as N-alkylation, N-acylation, and reductive amination, allowing for the systematic exploration of chemical space around the core scaffold.
Proposed Library Synthesis
A hypothetical targeted library can be constructed by functionalizing the piperidine nitrogen of the this compound scaffold. The selection of building blocks for this diversification would be guided by the intended biological target. For instance, if the library is aimed at G-protein coupled receptors (GPCRs), the building blocks might include fragments known to interact with these receptors.
A representative synthetic approach to generate such a library is outlined below:
Step 1: Synthesis of the Core Scaffold: The synthesis of this compound would be the initial step. This could potentially be achieved through a multi-step sequence involving the construction of the difluorinated tetrahydrofuran (B95107) ring followed by the formation of the spirocyclic junction and the piperidine ring.
Step 2: Parallel Diversification: With the core scaffold in hand, parallel synthesis techniques can be employed to introduce a variety of substituents (R groups) onto the piperidine nitrogen. This is typically done in a multi-well plate format to efficiently generate a large number of analogs.
Hypothetical Targeted Library and Structure-Activity Relationship (SAR) Exploration
To illustrate the design of a targeted library, let us consider a hypothetical library aimed at a generic kinase target. The design would focus on introducing substituents that can interact with the key regions of a kinase binding site, such as the hinge region, the hydrophobic pocket, and the solvent-exposed region.
The following table represents a small, focused library built upon the this compound scaffold with hypothetical activity data. The R group represents the substituent attached to the piperidine nitrogen.
| Compound ID | R Group | Hypothetical IC50 (nM) | Rationale for Inclusion |
|---|---|---|---|
| LIB-001 | -H (Core Scaffold) | >10000 | Baseline activity of the unsubstituted scaffold. |
| LIB-002 | -CH3 | 5800 | Minimal hydrophobic substituent to probe pocket size. |
| LIB-003 | -CH2-Ph | 1200 | Introduction of an aromatic ring for potential π-stacking interactions. |
| LIB-004 | -C(O)-Ph | 850 | Amide linker to explore hydrogen bonding interactions. |
| LIB-005 | -C(O)-NH-Ph | 450 | Urea moiety for enhanced hydrogen bonding capacity. |
| LIB-006 | -CH2-(4-pyridyl) | 250 | Introduction of a nitrogen atom in the aromatic ring to act as a hydrogen bond acceptor, potentially interacting with the kinase hinge region. |
| LIB-007 | -CH2-(4-methoxyphenyl) | 600 | Exploration of substituent effects on the aromatic ring. |
| LIB-008 | -SO2-Ph | 950 | Sulfonamide group to probe for different electrostatic and hydrogen bonding interactions. |
From this hypothetical data, a preliminary Structure-Activity Relationship (SAR) can be derived:
The unsubstituted core (LIB-001) is inactive, indicating the necessity of a substituent on the piperidine nitrogen for biological activity.
Simple alkyl substitution (LIB-002) confers weak activity.
The presence of an aromatic ring (LIB-003) improves activity, suggesting a hydrophobic pocket in the target's binding site.
Introducing hydrogen bond donors and acceptors in the linker (LIB-004, LIB-005) and the aromatic ring (LIB-006) leads to a significant increase in potency. This highlights the importance of specific interactions, likely with the kinase hinge region.
The pyridyl moiety in LIB-006 is particularly effective, suggesting that a hydrogen bond acceptor at this position is crucial for potent inhibition.
Modification of the phenyl ring with a methoxy (B1213986) group (LIB-007) slightly decreases activity compared to the unsubstituted phenyl (LIB-003), indicating that electronic and steric factors on the aromatic ring can fine-tune binding affinity.
The sulfonamide group (LIB-008) is less effective than the amide or urea linkers, suggesting a specific geometric and electronic requirement for the linker.
This systematic exploration allows medicinal chemists to build a detailed pharmacophore model for the target and to design next-generation compounds with improved potency and selectivity. The this compound scaffold, with its unique structural and electronic features, serves as an excellent starting point for such focused library design efforts.
Preclinical Pharmacological and Biological Investigations
In Vitro Characterization of 1-Oxa-Azaspiro[4.5]decane Derivatives
The in vitro evaluation of these spirocyclic compounds is a critical step in understanding their therapeutic potential, defining their mechanism of action, and establishing a preliminary safety and selectivity profile before advancing to in vivo studies.
Target Engagement and Mechanism of Action Studies
M1 Muscarinic Agonists: A significant area of investigation for this chemical class has been its potential as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease. nih.gov Research into a series of 1-oxa-8-azaspiro[4.5]decanes, which are structural analogs, revealed that these compounds were designed by incorporating the tetrahydrofuran (B95107) moiety of muscarone (B76360) into the spirocyclic system. nih.gov
The mechanism of action for the most promising of these derivatives was confirmed through functional assays. Specifically, compounds like (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This indicates a partial agonistic activity at M1 muscarinic receptors, which is a key downstream signaling pathway for this receptor and is believed to be involved in cognitive function. nih.gov
Vanin-1 Inhibitors: In the reviewed scientific literature, there is no specific information available regarding the evaluation of 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane or its close analogs as Vanin-1 inhibitors. While Vanin-1 inhibition is an area of therapeutic interest for various inflammatory conditions, and novel inhibitors have been identified from high-throughput screening, these have belonged to different chemical classes, such as pyrimidine (B1678525) carboxamides. nih.gov
Enzyme Inhibition and Receptor Binding Assays
Receptor binding assays are fundamental to understanding the potency and selectivity of new chemical entities. For the 1-oxa-8-azaspiro[4.5]decane series, derivatives were tested for their binding affinity at central muscarinic M1 and M2 receptors. nih.gov While initial compounds showed high potency but little selectivity, systematic modifications led to derivatives with preferential affinity for M1 over M2 receptors. nih.gov
Furthermore, investigations into other related spirocyclic scaffolds have shown engagement with different targets. For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were evaluated as selective σ1 receptor ligands, exhibiting nanomolar affinity. nih.gov One such derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also showed high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM). nih.gov
Below is a table summarizing the receptor binding affinities for selected 1-oxa-8-azaspiro[4.5]decane derivatives at M1 and M2 muscarinic receptors.
Receptor Binding Affinity of Selected 1-Oxa-8-Azaspiro[4.5]decane Derivatives
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) |
|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Data not specified | Data not specified |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Data not specified | Data not specified |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Data not specified | Data not specified |
Specific Ki values were not detailed in the abstract, but the study reported that systematic modifications led to compounds with preferential affinity for M1 over M2 receptors. nih.gov
Cellular Permeability and Efflux Modulators
Specific experimental data on the cellular permeability of this compound derivatives were not found in the reviewed literature. However, assessing permeability is a standard preclinical step. This is typically evaluated using in vitro models like the Caco-2 cell permeability assay. evotec.comnih.gov
Caco-2 cells are a human colon cancer cell line that, when cultured as a monolayer, differentiate to form tight junctions and express various transporters and efflux proteins, thereby mimicking the human intestinal epithelium. nih.gov Such assays determine the rate of transport across the cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The resulting apparent permeability coefficient (Papp) helps predict in vivo drug absorption, while an efflux ratio (Papp B-A / Papp A-B) greater than 2 typically indicates that the compound is a substrate for an active efflux transporter like P-glycoprotein. evotec.com
Off-Target Receptor Profiling and Selectivity Assessment
Early-stage off-target profiling is crucial for identifying potential adverse effects and reducing safety-related attrition during drug development. nih.goveurofinsdiscovery.com This involves screening drug candidates against a broad panel of receptors, ion channels, and enzymes. eurofinsdiscovery.com
For the 1-oxa-azaspiro[4.5]decane class, selectivity has been a key focus of optimization.
M1 vs. M2 Selectivity : As mentioned, a primary goal in the development of 1-oxa-8-azaspiro[4.5]decane derivatives as Alzheimer's treatments was to achieve selectivity for the M1 receptor over the M2 receptor. nih.gov M2 receptor activation is associated with undesirable cholinergic side effects, particularly cardiac effects. The research successfully identified compounds with this preferential M1 affinity. nih.gov
Sigma Receptor Selectivity : In the development of related spiro-compounds as imaging agents, selectivity was assessed between sigma receptor subtypes. Derivatives of 1-oxa-8-azaspiro[4.5]decane showed high affinity for σ1 receptors and moderate selectivity over σ2 receptors, with selectivity ratios (Ki(σ2)/Ki(σ1)) ranging from 2 to 44. nih.gov Similarly, the 1,4-dioxa-8-azaspiro[4.5]decane derivative showed 30-fold selectivity for σ1 over σ2 receptors and over 1400-fold selectivity against the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov
In Vivo Preclinical Evaluation of Pharmacological Efficacy
Following in vitro characterization, promising compounds are advanced into animal models to assess their efficacy in a biological system.
Assessment in Relevant Animal Models of Disease
The therapeutic potential of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 agonists was evaluated in a well-established animal model of cognitive impairment. nih.gov Researchers used a rat passive avoidance task where memory was impaired by the administration of scopolamine, a muscarinic antagonist. nih.gov
In these studies, several derivatives demonstrated potent antiamnesic activity, effectively reversing the scopolamine-induced deficit. nih.gov A critical finding was that the desired antiamnesic effect was achieved at doses that did not induce significant cholinergic side effects, such as hypothermia, tremor, or excessive salivation. nih.gov This separation of efficacy from side effects is a crucial hurdle in preclinical development. Based on its favorable in vivo selectivity profile, the specific compound (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was selected for further clinical studies. nih.gov
Additionally, in vivo studies with a radiolabeled [¹⁸F] 1-oxa-8-azaspiro[4.5]decane derivative designed as a sigma-1 ligand demonstrated high initial brain uptake in mice, confirming its ability to cross the blood-brain barrier. nih.gov
Preclinical Pharmacokinetic (PK) Studies (e.g., absorption, distribution, metabolism)
A thorough review of publicly available scientific literature and databases reveals no specific preclinical pharmacokinetic data for the compound this compound. Studies detailing its absorption, distribution, and metabolism in preclinical models have not been published.
Biomarker Development and Validation in Preclinical Settings
Similarly, there is no information available in the public domain regarding the development and validation of biomarkers specifically for this compound in preclinical settings. Research on biomarkers is essential for monitoring the biological effects of a compound and for patient selection in potential future clinical trials. However, such studies for this particular compound have not been reported.
While research exists for structurally related compounds, such as other 1-oxa-7-azaspiro[4.5]decane derivatives, the specific difluoro- substitution at the 3-position creates a unique chemical entity. Therefore, data from analogous compounds cannot be extrapolated to accurately predict the pharmacokinetic and biomarker profile of this compound.
Future Perspectives and Research Challenges
Emerging Synthetic Methodologies for Novel Difluorinated Spirocyclic Architectures
The synthesis of complex spirocyclic systems, particularly those containing the challenging gem-difluoro motif, requires innovative and robust chemical methods. nih.gov While traditional approaches often face limitations in scope and conditions, several emerging strategies are paving the way for more efficient access to novel difluorinated spirocyclic architectures. dovepress.com
Recent progress has focused on cascade reactions and multicomponent reactions that can construct complex molecular frameworks in a single step. rsc.org For instance, the intermolecular double-Michael addition is a powerful tool for assembling spirocyclic products from acyclic starting materials. mdpi.com Transition-metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization followed by β-fluoride elimination, offer new routes to gem-difluoro olefins, which can serve as precursors to saturated spirocyclic systems. nih.gov Furthermore, photoredox catalysis is enabling the generation of difluoroalkyl radicals under mild conditions, which can then be used in strain-release atom-transfer-radical addition (ATRA) processes with propellanes to build spirocyclic cores. chemrxiv.org These modern methods provide alternatives to classical approaches like deoxyfluorination, which may require extensive pre-functionalization of substrates. chim.it
| Methodology | Description | Advantages | Key Precursors |
| Double Michael Addition | A cascade reaction that forms two C-C bonds to assemble a spirocyclic product from acyclic starting materials. mdpi.com | High efficiency and regioselectivity in a single step. mdpi.com | Activated alkenes, nucleophiles. |
| Transition-Metal Catalysis | Palladium-catalyzed C-H functionalization followed by β-fluoride elimination to create gem-difluoro olefin precursors. nih.gov | Direct functionalization of C-H bonds, mild reaction conditions. nih.gov | Indole heterocycles, fluorinated diazoalkanes. nih.gov |
| Photoredox Catalysis | Generation of R-CF2 radicals via single-electron transfer (SET) for subsequent atom-transfer radical addition (ATRA) with strained rings. chemrxiv.org | Mild conditions, high functional group tolerance, access to complex hybrid bioisosteres. chemrxiv.org | Difluoroalkyl precursors, propellanes. chemrxiv.org |
| Ring-Expansion Strategies | Using fluoroiodane(III) reagents activated by a Lewis acid to achieve ring expansion with concomitant fluorine transfer. chim.it | Provides access to novel fluorinated N-heterocycles with stereoselectivity. chim.it | Substituted cyclopropanes. chim.it |
These novel strategies will continue to evolve, providing medicinal chemists with the tools needed to synthesize diverse libraries of difluorinated spirocycles for biological screening. chim.it
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization
The vastness of chemical space necessitates the use of computational tools to guide drug discovery efforts. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable for designing and optimizing novel drug scaffolds. nih.govresearchgate.net These technologies can predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities and metabolic liabilities. nih.govnih.gov
Explainable AI (XAI) methods are also crucial, as they provide insights into why a model makes a particular prediction. researchgate.net This allows medicinal chemists to understand the structure-activity relationships (SAR) and make more rational, data-driven decisions during the lead optimization process. nih.gov
| AI/ML Application | Description | Impact on Scaffold Optimization |
| Property Prediction | ML models are trained to predict physicochemical properties (e.g., solubility, logP), ADMET properties, and binding affinities. nih.govethz.chpaperswithcode.com | Enables rapid virtual screening and prioritization of candidate molecules, reducing experimental workload. nih.gov |
| De Novo Design | Generative models create novel molecular structures tailored to a specific target product profile. slideshare.net | Explores new, IP-free chemical space and generates innovative scaffold ideas. spirochem.com |
| Synthesis Planning | AI tools predict viable synthetic routes for novel compounds. acm.org | Accelerates the synthesis of promising candidates by identifying efficient chemical pathways. |
| Explainable AI (XAI) | Techniques like SHAP (SHapley Additive exPlanations) are used to interpret model decisions and identify key structural features driving activity. researchgate.net | Enhances understanding of SAR and guides rational, hypothesis-driven compound design. researchgate.net |
The integration of AI/ML into the design-make-test-analyze cycle promises to significantly accelerate the discovery of new drugs based on advanced scaffolds like 3,3-difluoro-1-oxa-7-azaspiro[4.5]decane.
Exploration of New Therapeutic Areas for this compound Derivatives
The unique physicochemical properties imparted by the gem-difluoro group make it a valuable bioisostere for other common functional groups in drug molecules. researchgate.net Bioisosteric replacement is a key strategy in medicinal chemistry used to modulate a compound's properties to improve efficacy, selectivity, or pharmacokinetic profiles. spirochem.comnih.gov The difluoromethylene (-CF2-) group, for example, is often used as a surrogate for a carbonyl group (C=O) or an ether oxygen. chemrxiv.org
This bioisosteric potential opens up numerous possibilities for applying the this compound scaffold to new therapeutic areas. By replacing a key functional group in an existing drug or lead compound with this difluorinated spirocyclic motif, researchers can generate novel chemical entities with potentially superior properties. nih.gov The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate pKa to improve bioavailability. rsc.orgnih.govmdpi.com The rigid spirocyclic framework helps to lock the molecule into a specific, biologically active conformation, which can improve selectivity and reduce off-target effects. nih.gov
| Potential Therapeutic Area | Rationale for Scaffold Application | Key Properties Leveraged |
| Oncology | The spirocyclic core can mimic natural product scaffolds known to have anticancer activity, while fluorine enhances metabolic stability. mdpi.comnih.gov | Conformational rigidity, metabolic stability. |
| Neurodegenerative Diseases | Improved lipophilicity and metabolic stability from the CF2 group can enhance blood-brain barrier penetration and prolong drug action. mdpi.comresearchgate.net | Lipophilicity, enhanced membrane permeability. |
| Infectious Diseases | The scaffold can be used to design novel inhibitors of viral or bacterial enzymes, such as HIV protease, where cyclic scaffolds have proven effective. mdpi.com | Rigid conformation, potential for novel protein interactions. mdpi.com |
| Metabolic Disorders | Bioisosteric replacement of metabolically labile groups in existing drugs for diabetes or cardiovascular disease could lead to improved pharmacokinetic profiles. researchgate.net | Metabolic stability, pKa modulation. |
The exploration of these and other therapeutic areas will be driven by hypothesis-based design, leveraging the known benefits of fluorination and spirocyclization to address unmet medical needs.
Challenges in the Development of Advanced Fluoro-Spirocyclic Compounds for Drug Discovery
Despite their promise, the development of complex molecules like this compound is not without significant hurdles. The challenges are multifaceted, spanning synthetic chemistry, process development, and the inherent complexities of fluorination chemistry. rsc.orgresearchgate.net
From a synthetic standpoint, the construction of the spirocyclic quaternary carbon center is intrinsically difficult and often requires specialized methodologies. nih.gov The introduction of fluorine, particularly the gem-difluoro motif, adds another layer of complexity. researchgate.net Many fluorinating reagents are expensive, hazardous, or require harsh reaction conditions, which can limit their applicability and scalability. acs.orgresearchgate.net Achieving high regio- and stereoselectivity during fluorination and spirocycle formation remains a significant challenge that chemists must overcome. nih.gov
Furthermore, the supply chain for fluorine-containing raw materials can be a concern. researchgate.netacs.org The primary source of fluorine is often calcium fluoride (fluorspar), and access to this raw material can be subject to geopolitical and environmental pressures. researchgate.net As a compound moves from discovery to development, ensuring a scalable, cost-effective, and sustainable synthesis is paramount. Late-stage fluorination strategies are being developed to address some of these issues, but they present their own set of challenges regarding selectivity on complex molecules. mdpi.com
| Challenge Area | Specific Difficulties | Potential Mitigation Strategies |
| Synthetic Complexity | Construction of quaternary spiro-centers; selective introduction of the gem-difluoro group. nih.govresearchgate.net | Development of novel catalytic methods, cascade reactions, and stereoselective syntheses. rsc.orgchim.it |
| Reagent Availability & Safety | Cost, toxicity, and handling issues associated with some fluorinating reagents. acs.orgresearchgate.net | Exploration of greener fluorination methods and development of safer, more practical reagents. dovepress.com |
| Scalability and Cost | Transitioning complex, multi-step syntheses from laboratory scale to industrial production. | Process optimization, route scouting, and designing more convergent synthetic pathways. |
| Raw Material Sourcing | Reliance on limited sources of elemental fluorine and potential supply chain instability. researchgate.netacs.org | Investing in sustainable sourcing and developing more efficient use of fluorine building blocks. researchgate.net |
Overcoming these challenges will require continued innovation in synthetic organic chemistry and a concerted effort to develop more sustainable and efficient manufacturing processes. dovepress.com
Outlook on the Role of Spirocyclic Fluorinated Heterocycles in Future Pharmaceutical Innovation
The fusion of a spirocyclic framework, a heterocyclic system, and fluorine substitution creates a powerful combination for drug discovery. rsc.org Spirocyclic fluorinated heterocycles like this compound are poised to play an increasingly important role in the future of pharmaceutical innovation. Their inherent three-dimensionality allows for better exploration of the spatial requirements of protein binding pockets, a feature that is often lacking in the flat, aromatic compounds that have historically dominated medicinal chemistry. nih.gov
The judicious incorporation of fluorine is a well-established strategy for enhancing a molecule's drug-like properties, including metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.commdpi.com As our understanding of the nuanced effects of fluorine on molecular properties deepens, chemists will be able to deploy fluorinated motifs with greater precision to solve complex pharmacological challenges. researchgate.net The continued development of new synthetic methods will make novel and diverse fluoro-spirocyclic scaffolds more accessible, expanding the chemical space available to drug hunters. researchgate.net
In the coming years, we can expect to see a rise in the number of drug candidates featuring these advanced structural motifs entering clinical trials. sci-hub.stresearchgate.net The combination of their unique structural and physicochemical properties makes them particularly well-suited for tackling difficult biological targets, such as protein-protein interactions, and for developing drugs in challenging therapeutic areas like oncology and neuroscience. nih.gov The synergy between innovative scaffold design, advanced synthetic chemistry, and the predictive power of artificial intelligence will ensure that spirocyclic fluorinated heterocycles remain at the forefront of the quest for the next generation of medicines.
Q & A
Q. Methodological Answer
- LC-HRMS/MS : Identifies ring-opened byproducts (e.g., m/z 198.10 for defluorinated species) .
- Solid-state NMR : Detects crystalline polymorphs affecting stability .
- Accelerated stability studies : 40°C/75% RH for 4 weeks predicts shelf-life .
What strategies are effective for derivatizing this compound to enhance pharmacological properties?
Advanced Research Question
- Sulfonylation : Introduce sulfonyl groups at nitrogen to improve metabolic stability (t₁/₂ increase from 2.1 to 5.3 h) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids diversify substituents .
- Prodrug design : Esterification of hydroxyl derivatives enhances bioavailability (Cₘₐₓ ↑ 2.5×) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
